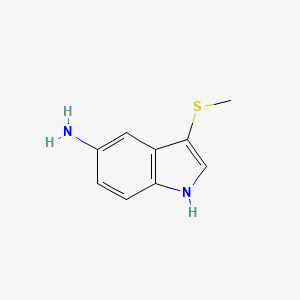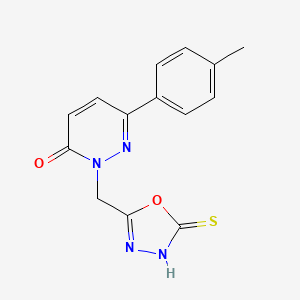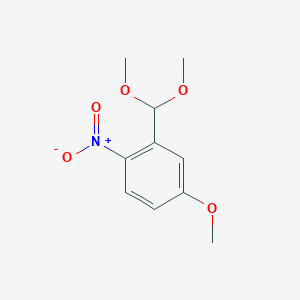
2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene” is a complex organic molecule. Similar compounds, such as “4-DIMETHOXYMETHYL-2-METHOXY-PHENOL” have been identified .
Synthesis Analysis
While specific synthesis methods for “2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene” were not found, similar compounds like Dimethoxymethane can be synthesized by acid catalyzed condensation of formaldehyde with methanol .Molecular Structure Analysis
The molecular structure of similar compounds like Dimethoxymethane has been analyzed using electron diffraction techniques .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, Dimethoxymethane has been used in the synthesis of methoxymethyl (MOM) ethers .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds have been analyzed. For example, Dimethoxymethane is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Properties
The compound 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene, part of the methoxybenzene derivatives, exhibits interesting structural properties. Specifically, 1,2-dimethoxy-4-nitrobenzene molecules are reported to be planar, linked to form centrosymmetrically hydrogen-bonded dimers, and packed in parallel layers. This structural arrangement might be significant in understanding the compound's chemical behavior and interaction with other molecules (Fun et al., 1997).
Synthesis and Chemical Reactivity
The compound has been involved in various chemical synthesis processes. For instance, it has been used in the study of remote substituent effects on the electrophilic additions of 1,3-dienes, demonstrating unique regioselective reactions (Mosimann et al., 1995). Moreover, studies have focused on understanding its behavior under strong basic solutions and its rates of alkaline hydrolysis, providing insights into its reactivity and the influence of the medium on its chemical reactions (Bowden & Cook, 1971).
Photophysical and Photochemical Studies
The compound has also been examined in the context of photophysical and photochemical studies. Research has been conducted on the photo-deoxygenation of heterocyclic N-oxides, where 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene-related structures have been used to understand the mechanisms of electron transfer during photoreduction processes (Alekperov et al., 1994).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(dimethoxymethyl)-4-methoxy-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-14-7-4-5-9(11(12)13)8(6-7)10(15-2)16-3/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQBIUVXUJHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

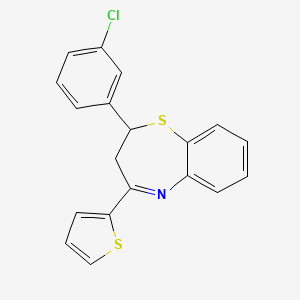

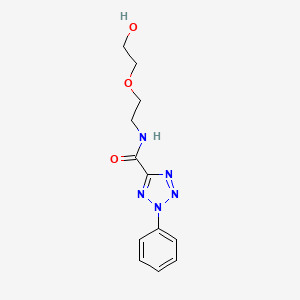
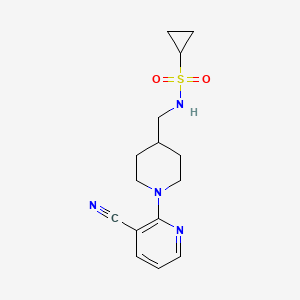
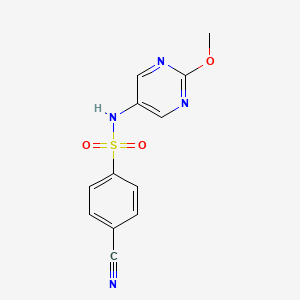
![N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649153.png)
![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate](/img/structure/B2649154.png)


![N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649163.png)
![Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2649164.png)
